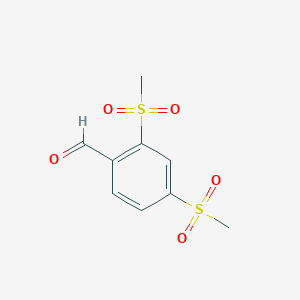

2,4-Bis(methylsulfonyl)benzaldehyde

Overview

Description

2,4-Bis(methylsulfonyl)benzaldehyde is a chemical compound with the molecular formula C9H10O4S2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methylsulfonyl)benzaldehyde typically involves the sulfonation of 2,4-dimethylbenzaldehyde. The reaction is carried out using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective sulfonation at the 2 and 4 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sulfonation reaction but may include additional purification steps such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2,4-Bis(methylsulfonyl)benzoic acid.

Reduction: 2,4-Bis(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form carboxylic acids and reduction to yield alcohols.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 2,4-Bis(methylsulfonyl)benzoic acid |

| Reduction | 2,4-Bis(methylsulfonyl)benzyl alcohol |

| Substitution | Various substituted derivatives |

Biology

- Biological Activity: Research indicates that related compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory properties. This positions 2,4-Bis(methylsulfonyl)benzaldehyde as a candidate for further investigation in drug development targeting inflammatory diseases.

- Antimicrobial and Anticancer Properties: Preliminary studies have explored its biological activity against various pathogens and cancer cell lines, indicating potential therapeutic applications.

Medicine

- Drug Development: The compound's biological activity has led to its exploration in drug development. For instance, it is being investigated for its efficacy as an alkylating agent similar to benzaldehyde dimethane sulfonate (BEN), which has shown activity against renal carcinoma . Ongoing clinical trials aim to evaluate its effectiveness in treating specific types of cancer .

Case Study 1: Antitumor Activity

Benzaldehyde dimethane sulfonate (BEN), structurally related to this compound, has demonstrated significant antitumor activity against renal carcinoma cells in vitro and in vivo. This compound is currently undergoing clinical trials to assess its safety and efficacy as a cancer treatment .

Case Study 2: Synthesis of Antibiotics

Research has shown that derivatives of methylsulfonylbenzaldehydes can be utilized in synthesizing antibiotics like chloramphenicol. This highlights the compound's utility in pharmaceutical applications where complex organic structures are required .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals and as a reagent in various processes. Its unique chemical properties make it suitable for applications in wastewater treatment and the synthesis of copper complexes .

Mechanism of Action

The mechanism of action of 2,4-Bis(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethylbenzaldehyde: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of sulfonyl groups, leading to different reactivity and biological activity.

2,4-Dinitrobenzaldehyde: Contains nitro groups, which significantly alter its chemical and biological properties.

Uniqueness

2,4-Bis(methylsulfonyl)benzaldehyde is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity and potential biological activity. These groups make it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

2,4-Bis(methylsulfonyl)benzaldehyde is a compound of interest due to its unique chemical structure that includes two methylsulfonyl groups. This structural characteristic enhances its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10O4S2. Its structure includes two methylsulfonyl groups attached to a benzaldehyde moiety, which contributes to its reactivity and biological properties.

Target of Action

Research indicates that compounds related to this compound may act as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are critical in the arachidonic acid pathway, which plays a significant role in inflammation and pain signaling.

Mode of Action

The inhibition of COX-1 and COX-2 suggests that this compound may exhibit anti-inflammatory effects . This is particularly relevant for conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Studies have investigated the antimicrobial activity of this compound against various pathogens. It has shown potential effectiveness against bacteria and fungi, indicating its utility in developing new antimicrobial agents. The presence of the methylsulfonyl groups enhances its interaction with microbial targets.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it could induce cell cycle arrest and apoptosis in cancer cell lines, particularly renal cell carcinoma (RCC) and breast cancer cells (MCF-7) . The mechanism likely involves DNA damage response pathways similar to those activated by other bifunctional alkylating agents.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can lead to significant cytotoxicity in RCC cell lines. The compound's ability to induce DNA damage was confirmed through immunofluorescence assays measuring γ-H2AX foci formation .

- Antimicrobial Effects : A study evaluated the antibacterial activity of various derivatives of benzaldehyde compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dimethylbenzaldehyde | Lacks sulfonyl groups | Less reactive; lower biological activity |

| 2,4-Dichlorobenzaldehyde | Contains chlorine atoms | Different reactivity; potential for distinct biological effects |

| 2,4-Dinitrobenzaldehyde | Contains nitro groups | Alters chemical properties significantly |

The unique presence of two methylsulfonyl groups in this compound distinguishes it from these similar compounds, enhancing its reactivity and biological profile.

Q & A

Q. Basic: What are the established synthetic routes for 2,4-Bis(methylsulfonyl)benzaldehyde, and how can reaction yields be optimized?

Answer:

this compound (CAS: 1845690-57-4) is typically synthesized via sulfonation of benzaldehyde derivatives. A common approach involves sequential sulfonylation using methylsulfonyl chloride under controlled conditions. For example:

Sulfonation : React 2,4-dibromobenzaldehyde with sodium methanesulfinate in a polar aprotic solvent (e.g., DMF) at 80–100°C .

Oxidation : Use m-chloroperbenzoic acid (mCPBA) to oxidize intermediates to the sulfonyl form .

Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 80–100°C to avoid side reactions.

- Catalysts : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients for high purity (>97% GC) .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions via NMR (e.g., aldehyde proton at δ 10.2 ppm) and NMR (sulfonyl carbons at δ 45–55 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with reference standards .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak at m/z 262.0 (C₈H₈O₅S₂) .

Stability Testing :

Store at 0–6°C in amber vials to prevent aldehyde oxidation. Monitor degradation via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .

Q. Advanced: How do steric and electronic effects of the 2,4-bis(methylsulfonyl) groups influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing sulfonyl groups deactivate the benzaldehyde ring, reducing electrophilicity but enhancing stability toward nucleophilic attack. Key considerations:

- Steric Hindrance : The 2,4-disubstitution pattern limits accessibility to the aldehyde group, favoring reactions with small nucleophiles (e.g., hydrazines) over bulky reagents.

- Electronic Effects : Sulfonyl groups direct electrophilic substitution to the para position. For example, in Suzuki-Miyaura coupling, use Pd catalysts with electron-rich ligands (e.g., XPhos) to overcome deactivation .

Case Study :

In a Heck reaction, this compound showed 40% lower yield compared to monosubstituted analogs due to steric constraints. Optimizing ligand-to-metal ratios improved yields to 65% .

Q. Advanced: What methodologies resolve contradictions in reported biological activities of sulfonylated benzaldehydes?

Answer:

Discrepancies in biological data (e.g., COX-2 inhibition) often arise from assay conditions or impurity profiles. Mitigation strategies:

Standardized Assays : Use cell-free enzymatic assays (e.g., recombinant COX-2) to minimize variability from cell lines .

Purity Validation : Correlate bioactivity with HPLC purity (>99%) and exclude batch-to-batch impurities .

Structural Analogues : Compare with 4-(methylsulfonyl)benzaldehyde (CAS: 5398-77-6) to isolate substituent-specific effects .

Example : A 2024 study resolved conflicting IC₅₀ values (2–10 µM) by identifying residual palladium in impure samples as a confounding factor .

Q. Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

Solubility Profile :

- Water : <1 mg/mL (low solubility due to hydrophobic sulfonyl groups).

- Organic Solvents : Freely soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and DMF .

Experimental Implications :

- Reaction Solvents : Prefer DMF or THF for homogeneous conditions.

- Biological Assays : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .

Q. Advanced: How can computational modeling predict the interactions of this compound with biological targets?

Answer:

Methodology :

Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 PDB: 3LN1). The sulfonyl groups form hydrogen bonds with Arg120 and Tyr355 .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metric: Root-mean-square deviation (RMSD) <2.0 Å .

Validation :

Compare predicted binding energies (ΔG = −8.2 kcal/mol) with experimental SPR data (Kd = 1.5 µM) .

Properties

IUPAC Name |

2,4-bis(methylsulfonyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNVNUQDJIJRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282271 | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845690-57-4 | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.